tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate
Overview
Description
Tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate is a useful research compound. Its molecular formula is C11H17ClN4O2 and its molecular weight is 272.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microbial Degradation and Bioremediation
Microbial degradation and fate of fuel oxygenates such as tert-butyl ether compounds in soil and groundwater have been extensively studied. The biodegradation involves various microorganisms capable of degrading these compounds aerobically, using them as a carbon and energy source or via cometabolism. Genes facilitating the transformation, and the role of co-contaminants in either limiting or enhancing the biodegradation process, are significant factors in this context (Thornton et al., 2020).
Environmental Contamination and Cleanup
The release of tert-butyl ether compounds into the environment, primarily from gasoline use, poses significant environmental concerns. Research in this area focuses on understanding the behavior, fate, and removal of these compounds from the environment. Studies have explored various techniques, including the use of radio frequency plasma reactors for the decomposition of these compounds, demonstrating that technological interventions can potentially mitigate their environmental impact (Hsieh et al., 2011).
Toxicity and Environmental Safety
Studies have also delved into understanding the toxicity and safety of tert-butyl ether compounds. These compounds are present in various environmental matrices and can potentially affect human health. Research in this area aims to evaluate the occurrence, exposure pathways, and the potential toxic effects of these compounds, thereby contributing to the formulation of safety guidelines and regulations for their usage and management (Liu & Mabury, 2020).
Chemical Synthesis and Industrial Applications
The chemical properties of tert-butyl ether compounds make them suitable for various industrial applications, including their role as intermediates in chemical syntheses. Studies have reviewed the synthetic routes of compounds like vandetanib, where tert-butyl ether derivatives play a crucial role. Understanding these synthetic routes is essential for optimizing industrial processes and enhancing the commercial value of the end products (Mi, 2015).
Properties
IUPAC Name |
tert-butyl N-[2-[(4-chloropyrimidin-2-yl)amino]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)15-7-6-14-9-13-5-4-8(12)16-9/h4-5H,6-7H2,1-3H3,(H,15,17)(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRXTKDKDRWAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NC=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.